

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate"

CAS number and molecular structure

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Compound of Interest

Compound Name: Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B1353770

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An In-depth Technical Guide to Methyl 2-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals


Introduction

Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a bromine atom and a trifluoromethoxy group, make it an attractive building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is of significant interest in drug design as it can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby potentially improving its pharmacokinetic and pharmacodynamic profile.^{[1][2]} This guide provides a comprehensive overview of the available technical information for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate**, including its chemical identity, a proposed synthetic route, and its relevance in the context of drug development.

Chemical Identity and Properties

The fundamental chemical information for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** is summarized in the table below. While specific experimental physical properties such as melting

and boiling points are not readily available in the public domain, predicted values and data for structurally similar compounds suggest it is likely a solid at room temperature.

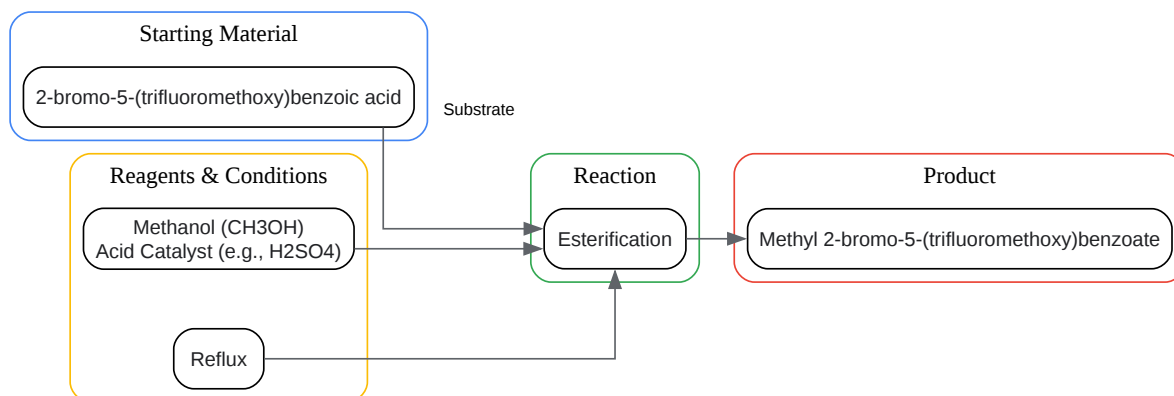
Identifier	Value
Chemical Name	Methyl 2-bromo-5-(trifluoromethoxy)benzoate
CAS Number	1150114-81-0
Molecular Formula	C ₉ H ₆ BrF ₃ O ₃
Molecular Weight	299.0 g/mol
Molecular Structure	 Molecular structure of Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** is not publicly documented, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A proposed two-step synthesis starting from 2-bromo-5-(trifluoromethoxy)benzoic acid is outlined below.

Proposed Synthetic Workflow

The synthesis involves the esterification of the corresponding carboxylic acid. This is a common and generally high-yielding reaction in organic synthesis.



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Caption: Proposed synthesis of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate**.

Experimental Protocol: Fischer Esterification (General Procedure)

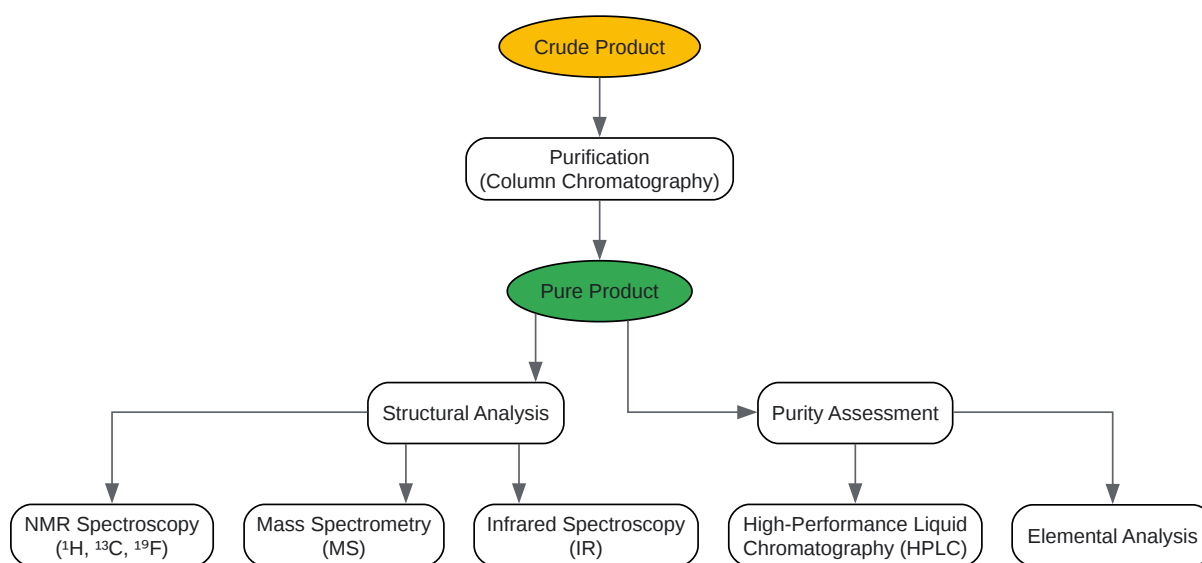
This protocol is a generalized procedure for the synthesis of aromatic esters and would require optimization for the specific synthesis of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid in an excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the final product.

Characterization Workflow

The identity and purity of the synthesized **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** would be confirmed using a standard battery of analytical techniques.



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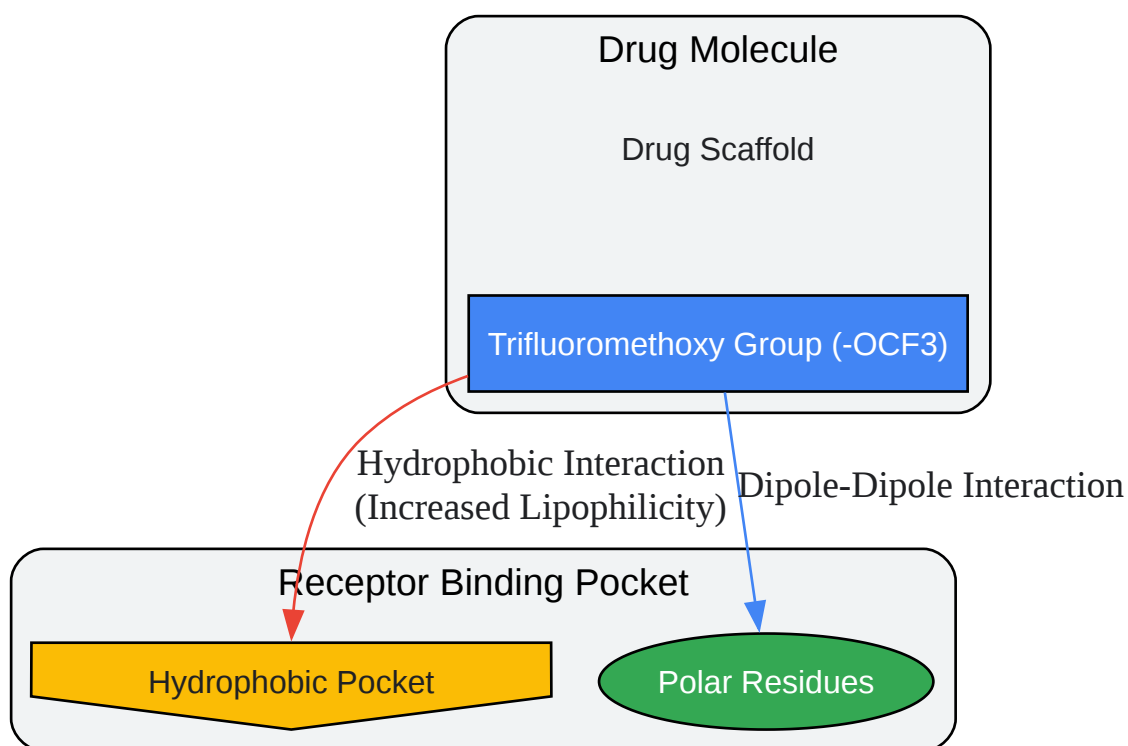
Caption: General workflow for the characterization of synthesized aromatic esters.

Role in Drug Discovery and Development

The trifluoromethoxy ($-\text{OCF}_3$) group is a valuable substituent in modern drug design due to its unique electronic and steric properties. Its incorporation into a drug candidate can significantly influence its biological activity and pharmacokinetic profile.

Impact of the Trifluoromethoxy Group on Drug-Receptor Interactions

The trifluoromethoxy group can enhance binding affinity to a biological target through various mechanisms. Its high lipophilicity can promote hydrophobic interactions within the binding pocket of a receptor or enzyme. Furthermore, the polarized C-F bonds can participate in dipole-dipole or other non-covalent interactions.



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Caption: Influence of the trifluoromethoxy group on drug-receptor interactions.

The trifluoromethoxy group is known to increase the metabolic stability of a compound by blocking potential sites of metabolism.^[1] This can lead to a longer half-life in the body, which is

a desirable property for many drugs. Additionally, the lipophilic nature of the $-OCF_3$ group can improve a drug's ability to cross cell membranes, potentially enhancing its oral bioavailability.^[1]

Conclusion

Methyl 2-bromo-5-(trifluoromethoxy)benzoate represents a valuable chemical entity for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited, its structural components suggest its utility as a building block in drug discovery programs. The presence of the trifluoromethoxy group, in particular, offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds to achieve desired pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** is warranted to fully explore its potential in the development of new medicines.

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References

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